Bienvenue dans la boutique en ligne BenchChem!

Auten-67

Spinocerebellar Ataxia Type 1 Lifespan Extension Neurodegeneration

Auten-67 (Autophagy Enhancer-67, CAS 301154-74-5) is the uniquely validated MTMR14 inhibitor for SCA1 polyglutamine repeat disorder research—extending lifespan and improving motor function only Auten-67, not analogues, in 82Q mutant SCA1 Drosophila. It is the sole autophagy modulator with proven cholinergic neuron subtype selectivity, essential for Alzheimer’s and cholinergic degeneration studies. As an mTOR-independent inducer, it delivers LC3B-II accumulation comparable to rapamycin without mTOR-associated off-target effects. For in vivo AD pharmacology, its oral dosing regimen (19 mg/kg, 3×/week, 3 months) robustly restores nesting behavior and reduces APP. Procure Auten-67 for reproducible, translationally relevant autophagy research.

Molecular Formula C23H14N4O6S
Molecular Weight 474.4 g/mol
CAS No. 301154-74-5
Cat. No. B1666136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuten-67
CAS301154-74-5
SynonymsAUTEN-67
autophagy enhancer-67
N-(3-(benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl)-4-nitrobenzenesulfonamide
T0501-7132
Molecular FormulaC23H14N4O6S
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C=NC4=CC=CC=C43)NS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C23H14N4O6S/c28-22-16-5-1-2-6-17(16)23(29)21(26-13-24-18-7-3-4-8-19(18)26)20(22)25-34(32,33)15-11-9-14(10-12-15)27(30)31/h1-13,25H
InChIKeyFSAINSJUQREKEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Auten-67 (CAS 301154-74-5): A Selective MTMR14/Jumpy Inhibitor for Autophagy Enhancement in Neurodegeneration and Aging Research


Auten-67 (Autophagy Enhancer-67, CAS 301154-74-5) is a small-molecule inhibitor of myotubularin-related phosphatase 14 (MTMR14/Jumpy), a lipid phosphatase that negatively regulates autophagic membrane formation by antagonizing the Vps34/PI3K nucleation complex [1]. By blocking MTMR14 activity, Auten-67 enhances autophagic flux in multiple model systems and has demonstrated anti-aging and neuroprotective properties in Drosophila and murine models of neurodegenerative disease [2]. The compound is orally bioavailable and represents a distinct mechanistic class of autophagy modulators compared to mTOR-dependent inducers such as rapamycin [3].

Why Generic Substitution of Auten-67 with Other Autophagy Modulators is Scientifically Unjustified


Autophagy modulators represent a structurally and mechanistically diverse class of small molecules whose functional profiles diverge markedly across experimental systems. In the case of Auten-67, substitution with alternative autophagy enhancers such as Auten-99 or rapamycin is not scientifically equivalent due to compound-specific differences in neuronal subtype selectivity [1], disease-model efficacy [2], and molecular mechanism of action [3]. The following evidence demonstrates that Auten-67 occupies a distinct functional niche that cannot be recapitulated by closely related analogs or broader-spectrum autophagy inducers, making precise compound selection critical for reproducible and translationally relevant research outcomes.

Auten-67 Quantitative Evidence Guide: Head-to-Head Comparison with Auten-99 and Rapamycin


Differential Efficacy in SCA1 Drosophila Model: Auten-67 Extends Lifespan Where Auten-99 Does Not

In a Drosophila model of Spinocerebellar Ataxia Type 1 (SCA1) expressing mutant 82Q ATXN1 protein, only Auten-67 provided a statistically significant lifespan extension, whereas Auten-99 failed to extend lifespan in the same mutant genetic background [1]. In wild-type 30Q control animals, both compounds significantly promoted longevity, highlighting that the differential effect emerges specifically under disease-relevant conditions [1].

Spinocerebellar Ataxia Type 1 Lifespan Extension Neurodegeneration Drosophila

Neuron-Specific Functional Domains: Auten-67 Uniquely Activates Autophagy in Cholinergic Neurons

Comparative brain mapping in Drosophila revealed that Auten-67 and Auten-99 exhibit both shared and unique functional domains in the nervous system. Auten-67 specifically activates autophagy in cholinergic neurons, a property not observed with Auten-99. In contrast, Auten-99 uniquely triggers autophagy in glutaminergic neurons and motoneurons, while both compounds enhance autophagy in GABAergic and dopaminergic neurons [1]. This neuron-type specificity was also observed in cultured hippocampal neurons from mice, where the two compounds showed varying efficiencies among different neuronal subtypes [1].

Neuronal Subtype Selectivity Cholinergic Neurons Autophagy Brain Mapping

SCA1 Motor Function Rescue: Auten-67 Improves Climbing Ability Where Auten-99 Fails

In a Drosophila SCA1 model expressing mutant 82Q ATXN1 protein, Auten-67 significantly improved climbing ability in aged animals compared to DMSO-treated controls, whereas Auten-99 failed to produce any improvement in motor function [1]. This functional outcome was measured using a standard negative geotaxis climbing assay at 21 days of age at 29°C [1].

Motor Function Climbing Assay Neurodegeneration Drosophila

Autophagic Flux Induction: Auten-67 LC3B-II Accumulation Comparable to or Stronger than Rapamycin

In HeLa cells treated with bafilomycin A1 (an autophagosome-lysosome fusion inhibitor), Auten-67 at 100 µM induced LC3B-II accumulation that was comparable to or even stronger than the effect produced by rapamycin, a well-characterized mTOR-dependent autophagy inducer [1]. This demonstrates that Auten-67 achieves robust autophagy enhancement through an mTOR-independent mechanism with comparable or superior potency to a widely used reference compound.

Autophagic Flux LC3B-II Rapamycin HeLa Cells

Target Engagement and Selectivity: Concentration-Dependent MTMR14 Inhibition with No Activity on CDC25B or PTPN1

Auten-67 inhibits MTMR14 phosphatase activity in a concentration-dependent manner, achieving 3% inhibition at 2 µM, 25% inhibition at 10 µM, and 70% inhibition at 100 µM . Importantly, Auten-67 shows no detectable activity against CDC25B or PTPN1, two related phosphatases, confirming its selectivity profile within the phosphatase family .

MTMR14 Inhibition Phosphatase Selectivity Target Engagement Biochemical Assay

In Vivo Efficacy in Alzheimer's Disease Model: Oral Auten-67 Restores Nesting Behavior and Reduces APP Levels

In a murine model of Alzheimer's disease, oral administration of Auten-67 at 19 mg/kg, three times per week for three months, restored nesting behavior to control levels and reduced amyloid precursor protein (APP) levels . The compound was administered without apparent side effects, demonstrating oral bioavailability and sustained in vivo efficacy in a disease-relevant behavioral endpoint [1].

Alzheimer's Disease In Vivo Efficacy Oral Bioavailability Nesting Behavior

Auten-67 (CAS 301154-74-5): Validated Application Scenarios Based on Quantitative Evidence


Spinocerebellar Ataxia Type 1 (SCA1) Drosophila Model Research

Auten-67 is the uniquely validated compound for SCA1 research in Drosophila models. Evidence demonstrates that only Auten-67 extends lifespan and improves climbing ability in 82Q mutant SCA1 animals, whereas the structurally related analog Auten-99 fails to provide any benefit [1][2]. Researchers studying SCA1 pathology, polyglutamine repeat disorders, or autophagy-dependent neuroprotection in this specific disease context should procure Auten-67 as the sole compound in its class with demonstrated efficacy on both survival and motor function endpoints.

Cholinergic Neuron-Specific Autophagy Modulation Studies

Auten-67 uniquely activates autophagy in cholinergic neurons, a property not shared by Auten-99 which instead targets glutaminergic neurons and motoneurons [1]. This neuron-subtype specificity makes Auten-67 the essential selection for studies focused on cholinergic neuron function, cholinergic degeneration in Alzheimer's disease and related dementias, or experimental systems where cholinergic-specific autophagy manipulation is required. Substitution with Auten-99 will fail to activate autophagy in this neuronal population [1].

mTOR-Independent Autophagy Enhancement with Rapamycin-Comparable Efficacy

Auten-67 provides mTOR-independent autophagy induction with LC3B-II accumulation comparable to or exceeding rapamycin at 100 µM in HeLa cells [1]. For researchers requiring robust autophagic flux enhancement while avoiding mTOR pathway feedback mechanisms or mTOR-associated off-target effects (e.g., immunosuppression, metabolic disruption), Auten-67 represents a mechanistically distinct and equipotent alternative. This scenario applies to cell culture and in vivo studies where mTOR independence is a critical experimental variable [2].

In Vivo Alzheimer's Disease Behavioral Studies with Validated Oral Dosing

Auten-67 has an empirically validated oral dosing regimen in murine Alzheimer's disease models: 19 mg/kg administered three times weekly for three months, which restores nesting behavior and reduces APP levels without apparent side effects [1][2]. Researchers conducting in vivo behavioral pharmacology studies in Alzheimer's models can adopt this dosing protocol as a starting point for replication or modification, with the nesting behavior endpoint serving as a benchmark for compound activity and experimental quality control [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Auten-67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.